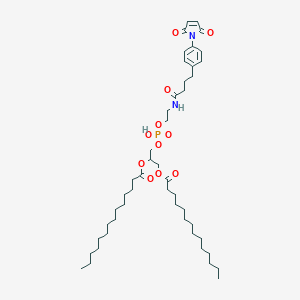
2-Benzylamino-N-cyclohexyl-succinamic acid
Übersicht
Beschreibung
2-Benzylamino-N-cyclohexyl-succinamic acid is a compound that can be derived from reactions involving cyclohexyl isocyanide, among other components. While the exact compound might not have been directly studied, related compounds involving cyclohexylamino groups and succinic acid derivatives have been synthesized and analyzed for their chemical and physical properties.
Synthesis Analysis
Syntheses involving cyclohexylamino groups typically involve multi-component reactions. For example, a four-component reaction involving cyclohexyl isocyanide, acetylenedicarboxylates, carboxylic acids, and pyrrole can yield derivatives with cyclohexylamino groups (Anary‐Abbasinejad & Anaraki-Ardakani, 2009). Similarly, condensation reactions involving cyclohexylisocyanide have been used to synthesize compounds with cyclohexylamino motifs (Marandi, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Benzylamino-N-cyclohexyl-succinamic acid, such as derivatives obtained from reactions involving cyclohexylamino groups, has been analyzed using techniques like IR, NMR, and X-ray diffraction. These analyses reveal the configurations, conformations, and other structural details essential for understanding the compound's chemical behavior (Kimino & Fujii, 2013).
Chemical Reactions and Properties
Cyclohexylamino compounds engage in various chemical reactions, including cyclodehydration and reactions with acid chlorides. These reactions are crucial for synthesizing cyclic derivatives and understanding the chemical reactivity of such compounds (Jones & Witty, 1979).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- An improved four-component reaction involving cyclohexyl isocyanide and carboxylic acids including derivatives similar to 2-Benzylamino-N-cyclohexyl-succinamic acid has been developed, showcasing the synthesis of complex organic compounds (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).
- Research on the scalable preparation of optically pure trans-2-Aminocyclohexanols highlights the significance of cyclohexane derivatives in synthesizing enantiomerically pure compounds, which are crucial for pharmaceutical applications (Xue et al., 2014).
Coordination Chemistry and Material Science
- A novel approach to synthesizing Copper(II) complexes with N-substituted aspartic acids via in situ Michael addition of amines to fumaric acid has been documented. This method involves compounds structurally related to the target compound and highlights the potential in material science and catalysis (Do et al., 2015).
- The synthesis of a new two-dimensional coordination polymer assembled from cadmium(II) and a derivative similar to 2-Benzylamino-N-cyclohexyl-succinamic acid showcases the material's design for potential applications in catalysis, separation, and optical materials (Liu & Zhang, 2021).
Organic Synthesis and Medicinal Chemistry
- The development of cyclic imides derived from succinic anhydrides, including structures related to 2-Benzylamino-N-cyclohexyl-succinamic acid, for antimicrobial activities, underscores the importance of these derivatives in designing new bioactive molecules (Jafari et al., 2017).
- Studies on the metabolism of cyclohexane derivatives by “Syntrophus aciditrophicus” in syntrophic association with H2-using microorganisms highlight the environmental and biotechnological relevance of compounds related to 2-Benzylamino-N-cyclohexyl-succinamic acid. This research opens avenues for understanding biodegradation pathways and designing bioremediation strategies (Elshahed et al., 2001).
Eigenschaften
IUPAC Name |
2-(benzylamino)-4-(cyclohexylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(19-14-9-5-2-6-10-14)11-15(17(21)22)18-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCYANQOUCPGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340154 | |
| Record name | 2-Benzylamino-N-cyclohexyl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylamino-N-cyclohexyl-succinamic acid | |
CAS RN |
107328-14-3 | |
| Record name | 2-Benzylamino-N-cyclohexyl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)

![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)








